molecular formula C15H17N3O2 B4519246 N-allyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-allyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B4519246
M. Wt: 271.31 g/mol
InChI Key: HKCNIELNUVATNY-UHFFFAOYSA-N
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Description

N-allyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Urease Inhibition : A study by Nazir et al. (2018) presented the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, including structural analysis and evaluation of their urease inhibitory potential. These compounds were found to be potent urease inhibitors, suggesting their potential application in designing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).

  • Lipoxygenase Inhibition : Another study by Aziz‐ur‐Rehman et al. (2016) focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and their evaluation as lipoxygenase inhibitors. The compounds showed moderately good activities, indicating their potential as leads for developing anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).

Optical Properties

  • Optical Properties of Oxadiazole Derivatives : The study by Yan et al. (2010) explored the synthesis, characterization, and optical properties of 1,3,4-oxadiazole derivatives containing an imidazole unit. These derivatives exhibit interesting optical behaviors, suggesting their applicability in the development of optoelectronic devices (Yan et al., 2010).

Antimicrobial and Antitubercular Activity

  • Antimicrobial and Antitubercular Activities : A research by Laddi and Desai (2016) synthesized new oxadiazoles, triazoles, and thiadiazoles, showing significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. These findings highlight the potential of such compounds in antimicrobial and antitubercular drug development (Laddi & Desai, 2016).

Insecticidal Activity

  • Insecticidal Activity and Structure-Activity Relationship : The synthesis and evaluation of anthranilic diamide analogues containing 1,2,4-oxadiazole rings for their insecticidal activity were documented by Liu et al. (2017). The study provided insights into the structure-activity relationship (SAR) and identified compounds with potent insecticidal activities, offering a basis for the development of new insecticides (Liu et al., 2017).

Antioxidant and Anticancer Activities

  • Antioxidant and Anticancer Evaluation : A study by Anand et al. (2014) synthesized novel benzisoxazole-substituted-allyl derivatives and evaluated their antioxidant and anticancer activities. Some of these compounds showed significant activity, suggesting their potential as anticancer agents (Anand et al., 2014).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including as anti-infective agents .

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-11-16-13(19)9-6-10-14-17-15(18-20-14)12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNIELNUVATNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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